molecular formula C14H12BrF B14022420 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B14022420
M. Wt: 279.15 g/mol
InChI Key: MPZCQRVCORWVDA-UHFFFAOYSA-N
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Description

4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with bromine and fluorine substituents at the 4 and 5’ positions, respectively, and methyl groups at the 2 and 2’ positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. For instance, 4-bromo-2,2’-dimethyl-1,1’-biphenyl can be coupled with 5’-fluoro-2,2’-dimethyl-1,1’-biphenylboronic acid under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro-substituted biphenyls, while oxidation can produce biphenyl carboxylic acids .

Mechanism of Action

The mechanism of action of 4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C14H12BrF

Molecular Weight

279.15 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-4-fluoro-1-methylbenzene

InChI

InChI=1S/C14H12BrF/c1-9-3-5-12(16)8-14(9)13-6-4-11(15)7-10(13)2/h3-8H,1-2H3

InChI Key

MPZCQRVCORWVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)Br)C

Origin of Product

United States

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